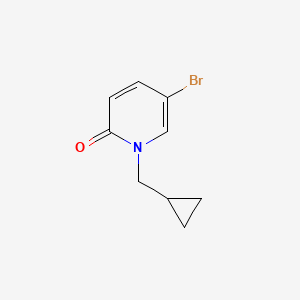

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Description

BenchChem offers high-quality 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAMRBVRNCRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a heterocyclic compound of increasing interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis strategies, and reactivity, with a particular focus on its potential as a versatile building block in the development of novel therapeutics. Detailed experimental protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, underpinned by an understanding of the mechanistic principles that govern these transformations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. The introduction of a bromine atom at the 5-position and a cyclopropylmethyl group at the N-1 position of the 2-pyridone ring system, as seen in 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, offers a strategic combination of functionalities. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The cyclopropylmethyl group can enhance metabolic stability and modulate lipophilicity, properties that are critical in optimizing the pharmacokinetic profiles of drug candidates.

This guide will explore the fundamental chemical and physical characteristics of this compound, providing a solid foundation for its application in synthetic and medicinal chemistry programs.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₀BrNO | [2][3] |

| Molecular Weight | 228.09 g/mol | [2][3] |

| CAS Number | 1114573-41-9 | [2][3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water (predicted). | - |

| logP (predicted) | 2.02 | [2] |

Synthesis and Characterization

While a specific, detailed synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from the general synthesis of N-substituted 2-pyridones. A likely approach involves the N-alkylation of 5-bromo-2-hydroxypyridine with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base.

Diagram: Plausible Synthetic Route

Caption: A potential synthetic pathway to the target compound.

Spectroscopic Characterization (Predicted)

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropylmethyl group and the pyridinone ring protons. The protons on the cyclopropyl ring will appear in the upfield region (typically 0.2-1.2 ppm), with the methylene protons of the cyclopropylmethyl group appearing as a doublet. The protons on the pyridinone ring will be in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns dictated by their coupling constants.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the pyridinone ring (around 160-170 ppm), the carbons of the pyridinone ring (100-150 ppm), the methylene carbon of the cyclopropylmethyl group, and the carbons of the cyclopropyl ring.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the 2-pyridone ring, typically observed in the range of 1650-1690 cm⁻¹. Other significant peaks will correspond to C-H, C=C, and C-N stretching and bending vibrations.

3.1.4. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group and other characteristic cleavages of the pyridinone ring.

Reactivity and Synthetic Utility

The bromine atom at the 5-position of the pyridinone ring is the key to the synthetic versatility of this compound. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[4] 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with a diverse range of primary and secondary amines, providing access to a library of 5-amino-substituted pyridinone derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the arylamine motif in pharmaceuticals.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Experimental Protocols

The following are detailed, step-by-step methodologies for the functionalization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. These protocols are based on established procedures for similar substrates and should be optimized for specific reaction partners.

Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 5-aryl-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one derivative.

Materials:

-

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Add degassed water to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one derivative.

Materials:

-

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

While specific biological activity data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not widely published, its structural motifs suggest significant potential in drug discovery. The 2-pyridone core is found in numerous compounds with a broad range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] The cyclopropyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability and binding affinity.[7]

The ability to readily diversify the 5-position of the pyridinone ring through cross-coupling reactions makes this compound an excellent starting point for the generation of compound libraries for high-throughput screening. The resulting derivatives can be evaluated for their activity against a wide range of biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive bromo handle and a metabolically favorable cyclopropylmethyl group on a privileged 2-pyridone scaffold provides a powerful platform for the synthesis of novel and diverse molecular entities. The reliable and high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the rapid elaboration of this core structure, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this promising compound in their drug development endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one|1114573-41-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a novel pyridinone derivative with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to provide the underlying scientific rationale for the selection of analytical methods and to detail robust, self-validating experimental protocols. While specific experimental values for this compound are not widely published, this guide will equip the reader with the necessary framework to generate and interpret high-quality data.

Molecular Structure and Basic Properties

The foundational step in characterizing any new chemical entity is to confirm its identity and basic molecular properties.

Molecular Formula: C₉H₁₀BrNO[1]

Molecular Weight: 228.086 g/mol [1]

Structure:

Caption: 2D structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.

Table 1: Summary of Basic Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | Molbase[1] |

| Molecular Weight | 228.086 g/mol | Molbase[1] |

| Exact Mass | 226.995 g/mol | Molbase[1] |

| Predicted LogP | 2.0208 | Molbase[1] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.

Causality of Experimental Choice

The capillary melting point method is selected for its precision, small sample requirement, and the ability to visually observe the melting process. This visual confirmation is crucial for identifying phenomena such as decomposition or sublimation that might otherwise be misinterpreted by automated systems.

Experimental Protocol: Capillary Melting Point Determination

Objective: To determine the melting range of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.

Materials:

-

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (crystalline solid)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to estimate the approximate melting point.

-

Accurate Determination: A fresh capillary is prepared and heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is the melting point.

-

Validation: The procedure is repeated at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a potential drug candidate in both aqueous and organic media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Causality of Experimental Choice

The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium concentration of the solute in a saturated solution. This method provides a true representation of the compound's intrinsic solubility.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in various solvents.

Materials:

-

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

-

Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, and relevant organic solvents (e.g., ethanol, DMSO).

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting slurry is centrifuged at high speed to pellet the excess solid.

-

Sample Analysis: A known volume of the supernatant is carefully removed, diluted with a suitable mobile phase, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Quantification: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identifying functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise atomic connectivity of a molecule. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the molecule's hydrogen environment, while ¹³C NMR identifies all unique carbon atoms.

Expected ¹H NMR Spectral Features:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.3-1.2 ppm).

-

Methylidene Protons (-CH₂-): A doublet adjacent to the cyclopropyl group.

-

Pyridinone Ring Protons: Distinct signals in the aromatic region (approx. 6.0-8.5 ppm), with coupling patterns indicative of their relative positions on the ring.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the cyclopropyl and methylidene carbons in the aliphatic region.

-

Signals for the carbons of the pyridinone ring in the aromatic and downfield regions, including a characteristic signal for the carbonyl carbon (C=O) at approximately 160-170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the pyridinone carbonyl group.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), makes MS a particularly powerful tool for confirming the presence of this halogen.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ions containing ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the cyclopropylmethyl group, the bromine atom, and/or carbon monoxide from the pyridinone ring.

Chromatographic Purity

Causality of Experimental Choice: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of a compound. By separating the target compound from any impurities, it allows for accurate quantification of purity, which is essential for reliable biological and physicochemical testing.

Experimental Protocol: Reverse-Phase HPLC Purity Assessment

Objective: To determine the purity of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.

Materials:

-

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (as a mobile phase modifier)

Procedure:

-

Method Development: A gradient elution method is typically developed, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase (e.g., acetonitrile). This ensures the elution of compounds with a wide range of polarities.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded at a wavelength where the compound has strong UV absorbance.

-

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive physicochemical characterization of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The methodologies described herein are robust, grounded in established scientific principles, and designed to generate high-quality, reproducible data. By understanding and applying these techniques, researchers can build a solid foundation for the further development of this and other novel chemical entities.

References

-

Molbase. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

CAS Number: 1114573-41-9

Introduction

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a substituted pyridinone derivative of significant interest to the fields of medicinal chemistry and drug discovery. The presence of a bromine atom at the 5-position, a cyclopropylmethyl group at the N-1 position, and the inherent reactivity of the dihydropyridinone core make this molecule a versatile scaffold and a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in pharmaceutical research, grounded in established chemical principles and data from analogous structures.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 1114573-41-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.086 g/mol | [1] |

| Monoisotopic Mass | 226.99458 Da | [5] |

| Appearance | Expected to be a solid | N/A |

| Purity | Commercially available up to 98% | [2] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropylmethyl group (multiplets in the 0.2-1.2 ppm range and a doublet for the methylene protons adjacent to the nitrogen). The protons on the pyridinone ring would appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the bromine atom and the carbonyl group.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the cyclopropyl and methylene carbons at high field, and the sp² hybridized carbons of the pyridinone ring at lower field, including the carbonyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]

Proposed Synthesis Protocol

A definitive, peer-reviewed synthesis protocol for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is not currently available in the literature. However, based on established methodologies for the synthesis of related N-alkylated and brominated pyridinones, a plausible two-step synthetic route is proposed. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: N-Alkylation of 5-Bromo-2-hydroxypyridine

The initial step involves the N-alkylation of commercially available 5-bromo-2-hydroxypyridine with (bromomethyl)cyclopropane. This is a standard Williamson ether synthesis-like reaction, adapted for N-alkylation.

Experimental Workflow: N-Alkylation

Caption: Workflow for the N-alkylation of 5-bromo-2-hydroxypyridine.

Detailed Methodology:

-

To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinoxide anion.

-

Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.

Causality of Experimental Choices: The choice of a polar aprotic solvent is to ensure the solubility of the reagents and to facilitate the SN2 reaction. The base is crucial for deprotonating the hydroxyl group of the pyridinone, making it a more potent nucleophile. Post-reaction workup is standard for isolating a neutral organic product from a reaction mixture containing inorganic salts.

Step 2: Characterization

The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The obtained data should be compared with the predicted profile.

Potential Applications in Drug Discovery

While specific biological activities for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one have not been extensively reported, its structural motifs suggest several potential applications in drug discovery.

-

Scaffold for Library Synthesis: The brominated pyridinone core is an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of diverse compounds for high-throughput screening.

-

Bioisostere for Carboxylic Acids and Amides: The pyridinone ring can act as a bioisosteric replacement for carboxylic acids or amides, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.

-

Potential as an EP4 Receptor Antagonist: The cyclopropylmethyl group is found in some compounds targeting the EP4 receptor, which is implicated in inflammation and cancer.[6][7][8] Further investigation could explore the potential of this molecule as an EP4 antagonist.

-

Intermediate for Agrochemicals and Pharmaceuticals: Brominated heterocyclic compounds are key intermediates in the synthesis of a wide range of agrochemicals and active pharmaceutical ingredients.[9]

Logical Relationship: From Intermediate to Drug Candidate

Caption: The role of the title compound as a key starting material in a drug discovery workflow.

Safety and Handling

Based on safety data sheets for structurally related compounds, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[10]

-

In case of exposure:

-

Skin contact: Wash off with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.

-

Conclusion

5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a chemical entity with considerable potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. While detailed experimental data on its synthesis and biological activity are yet to be published, this guide provides a solid foundation for researchers working with this compound, based on established chemical principles and data from analogous structures. Its versatile chemical nature, particularly the presence of a bromine handle for cross-coupling reactions, makes it a valuable tool for the exploration of new chemical space in the quest for new therapeutic agents.

References

-

MOLBASE. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. [Link]

-

PubChem. 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one. [Link]

-

PubChemLite. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. [Link]

-

Chemspace. 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyrimidin-2-one. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

International Laboratory USA. 5-BROMO-1-(CYCLOPROPYLMETHYL)PYRIDIN-2(1H)-ONE. [Link]

-

ResearchGate. Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

-

PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. 1114573-41-9 Cas No. | 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | Apollo [store.apolloscientific.co.uk]

- 3. 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one | 1114573-41-9 [chemicalbook.com]

- 4. International Laboratory USA [intlab.org]

- 5. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcgls.com [tcgls.com]

- 9. Page loading... [guidechem.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Structure Elucidation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Abstract

This comprehensive technical guide provides a detailed, multi-technique approach for the definitive structure elucidation of the novel heterocyclic compound, 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar N-substituted pyridinone derivatives. This document emphasizes the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section provides not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating and scientifically rigorous elucidation process.

Introduction: The Significance of Structural Verification

The compound 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C₉H₁₀BrNO) is a substituted pyridinone.[1][2] The pyridinone scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules.[3] The introduction of a bromine atom and a cyclopropylmethyl group to the core structure can significantly influence its physicochemical properties and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical first step in any research and development pipeline.

This guide will walk through a logical and efficient workflow for confirming the identity and connectivity of this molecule, starting from the foundational molecular formula confirmation to the detailed mapping of its atomic framework.

Foundational Analysis: Mass Spectrometry

Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a newly synthesized compound.[4] For a halogenated compound like 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, MS provides a characteristic isotopic pattern that is highly informative.

Expected Mass Spectrum and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5][6] This results in a distinctive M+2 peak in the mass spectrum, where the molecular ion peak (M⁺) and the peak at two mass units higher (M+2) will have nearly equal intensities. This pattern is a hallmark of a monobrominated compound.

Table 1: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₀BrNO | --- |

| Monoisotopic Mass | 226.995 g/mol | Calculated for C₉H₁₀⁷⁹BrNO |

| M+ Peak (m/z) | 226.995 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| M+2 Peak (m/z) | 228.993 | Corresponds to the molecule with the ⁸¹Br isotope. |

| Intensity Ratio (M+:M+2) | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[5][6] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrum is crucial for confirming the elemental composition.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis:

-

Identify the molecular ion peaks (M⁺ and M+2).

-

Verify the ~1:1 intensity ratio of the isotopic peaks.

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement of the M⁺ peak. The calculated formula should match C₉H₁₀BrNO.

-

Core Structural Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the complete atomic connectivity.

Predicted ¹H and ¹³C NMR Spectral Features

Based on the structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, we can predict the key features of its NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Position | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| Pyridinone Ring | ||||

| 3 | -CH= | ~6.5-7.0 (d) | ~110-120 | Olefinic proton adjacent to a carbonyl group. |

| 4 | -CH= | ~7.0-7.5 (dd) | ~130-140 | Olefinic proton coupled to protons at positions 3 and 6. |

| 6 | -CH= | ~7.5-8.0 (d) | ~140-150 | Olefinic proton deshielded by the adjacent nitrogen and bromine. |

| 2 | -C=O | --- | ~160-170 | Carbonyl carbon. |

| 5 | -C-Br | --- | ~100-110 | Carbon directly attached to bromine. |

| Cyclopropylmethyl Group | ||||

| Methylene | -CH₂- | ~3.8-4.2 (d) | ~50-60 | Methylene group attached to the nitrogen atom. |

| Methine | -CH- | ~1.0-1.5 (m) | ~10-20 | Methine proton of the cyclopropyl ring. |

| Methylene | -CH₂- (ring) | ~0.3-0.8 (m) | ~5-15 | Diastereotopic methylene protons of the cyclopropyl ring. |

Experimental Protocols: NMR Spectroscopy

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[9]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

Structure Elucidation Workflow using NMR Data

The following diagram illustrates the logical workflow for piecing together the molecular structure from the NMR data.

Caption: Workflow for NMR-based structure elucidation.

Functional Group Identification: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected FT-IR Absorption Bands

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | C-H (olefinic) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1650-1690 | C=O (amide) | Stretching |

| ~1600-1550 | C=C (aromatic/olefinic) | Stretching |

| ~1300-1000 | C-N | Stretching |

| ~600-500 | C-Br | Stretching |

Experimental Protocol: FT-IR Spectroscopy

Step-by-Step Protocol:

-

Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[10]

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the expected functional groups as listed in Table 3. The presence of a strong carbonyl peak and olefinic C-H stretches would be key indicators.

-

Definitive 3D Structure: X-ray Crystallography (Optional but Conclusive)

While the combination of MS and NMR is generally sufficient for structure elucidation, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX).[12] Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion: A Synergistic Approach

The structure elucidation of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the detailed connectivity map of the molecule. Finally, X-ray crystallography can offer absolute confirmation of the three-dimensional structure. By following the protocols and logical workflow outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.

References

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. MOLBASE. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... Pearson. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

-

FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Available at: [Link]

-

5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. PubChemLite. Available at: [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

-

Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

-

(PDF) Structural Diversity in Substituted Pyridinium Halocuprates(II). ResearchGate. Available at: [Link]

-

Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. ACS Publications. Available at: [Link]

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. PubChemLite - 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: An In-depth Technical Analysis

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, a substituted pyridinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and scientists a comprehensive reference for its structural elucidation. By integrating predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data with established experimental protocols, this document serves as a practical tool for the unambiguous identification and characterization of this molecule.

The structural complexity and potential for isomeric variations necessitate a multi-faceted analytical approach. Herein, we delve into the theoretical underpinnings of each spectroscopic technique, presenting predicted data as a baseline for experimental verification. The causality behind spectral features is explained, providing a deeper understanding of the molecule's electronic and vibrational properties. This guide is structured to empower researchers to not only confirm the identity of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one but also to apply these principles to the broader class of substituted pyridinones.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following molecular structure and atom numbering scheme for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one will be utilized.

Caption: Molecular structure of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one provide a detailed roadmap for its structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the pyridinone ring protons and the cyclopropylmethyl substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | ~ 6.5 - 7.0 | d | ~ 2 - 3 |

| H4 | ~ 7.5 - 8.0 | dd | ~ 2 - 3, ~ 8 - 9 |

| H6 | ~ 6.2 - 6.7 | d | ~ 8 - 9 |

| H7 (CH₂) | ~ 3.8 - 4.2 | d | ~ 7 |

| H8 (CH) | ~ 1.0 - 1.5 | m | - |

| H9, H10 (CH₂) | ~ 0.4 - 0.8 | m | - |

| H11, H12 (CH₂) | ~ 0.2 - 0.6 | m | - |

Interpretation of ¹H NMR Spectrum:

-

Pyridinone Ring Protons (H3, H4, H6): The protons on the dihydropyridinone ring are expected to appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effects of the electronegative nitrogen and oxygen atoms, as well as the ring currents. The observed splitting patterns (doublet and doublet of doublets) will be crucial for assigning their specific positions.

-

Cyclopropylmethyl Protons (H7, H8, H9, H10, H11, H12): The methylene protons adjacent to the nitrogen (H7) are expected to be downfield relative to typical alkyl protons due to the influence of the nitrogen atom. The methine (H8) and methylene (H9, H10, H11, H12) protons of the cyclopropyl group will appear in the upfield region (δ 0.2-1.5 ppm), which is characteristic of strained ring systems. The complex multiplicity of these signals arises from geminal and vicinal couplings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~ 160 - 165 |

| C5 (C-Br) | ~ 95 - 105 |

| C4 | ~ 140 - 145 |

| C6 | ~ 120 - 125 |

| C3 | ~ 105 - 110 |

| C7 (CH₂) | ~ 50 - 55 |

| C8 (CH) | ~ 10 - 15 |

| C9, C10 (CH₂) | ~ 3 - 8 |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (C2): The carbonyl carbon of the pyridinone ring is expected to be the most downfield signal (δ 160-165 ppm), a characteristic chemical shift for amide-like carbonyl groups.

-

Pyridinone Ring Carbons (C3, C4, C5, C6): The olefinic carbons of the ring will appear in the range of δ 95-145 ppm. The carbon bearing the bromine atom (C5) is expected to be at a relatively lower field due to the halogen's electronegativity.

-

Cyclopropylmethyl Carbons (C7, C8, C9, C10): The methylene carbon attached to the nitrogen (C7) will be in the mid-field region (δ 50-55 ppm). The carbons of the cyclopropyl ring (C8, C9, C10) will be significantly shielded, appearing at very high field (δ 3-15 ppm), a hallmark of three-membered rings.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). To get around the problem of overwhelming solvent proton signals, special NMR solvents where all protons have been replaced by deuterium are used.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles, as they can degrade spectral quality.[3]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a pulse sequence with a sufficient relaxation delay to ensure accurate integration, if quantitative data is desired.[4]

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 228.0019 / 230.0000 | Protonated molecular ion (isotopic pattern for Br) |

| [M+Na]⁺ | 250.9838 / 252.9819 | Sodiated molecular ion (isotopic pattern for Br) |

| [M-C₃H₅]⁺ | 186.9603 / 188.9584 | Loss of cyclopropyl group |

| [M-C₄H₇]⁺ | 172.9447 / 174.9428 | Loss of cyclopropylmethyl group |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak: The most critical information is the molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺), is expected. The exact mass measurement of these ions can confirm the elemental composition of the molecule.

-

Fragmentation Pattern: The fragmentation of pyridinones is influenced by the substituents and the ring structure. Common fragmentation pathways for N-alkylated pyridinones involve the cleavage of the N-alkyl bond. For 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, the loss of the cyclopropylmethyl group (C₄H₇) or the cyclopropyl radical (C₃H₅) are plausible fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.[6]

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated ([M+H]⁺) and other adducted molecular ions.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern.

-

Interpret the fragmentation pattern to gain insights into the molecular structure.

-

Caption: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=C stretch (alkene) | 1600 - 1640 | Medium |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Interpretation of IR Spectrum:

-

Carbonyl Absorption: The most prominent feature in the IR spectrum is expected to be a strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the amide C=O group.

-

Alkene and Aromatic-like Absorptions: The C=C stretching vibrations of the dihydropyridinone ring are expected to appear in the 1600-1640 cm⁻¹ region.

-

C-H Stretching: The spectrum will show C-H stretching vibrations for both the sp² hybridized carbons of the ring (3000-3100 cm⁻¹) and the sp³ hybridized carbons of the cyclopropylmethyl group (2850-3000 cm⁻¹).

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-N and C-Br stretches, which are characteristic of the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.[8]

-

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[9]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum.[7]

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Caption: General workflow for acquiring an IR spectrum.

Conclusion

The comprehensive spectral analysis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, integrating predicted NMR, MS, and IR data, provides a robust framework for its structural elucidation. The detailed interpretation of the expected spectral features, coupled with standardized experimental protocols, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The methodologies and analytical reasoning presented herein are not only applicable to the target compound but also serve as a foundational guide for the characterization of other novel heterocyclic compounds. The convergence of these spectroscopic techniques ensures a high degree of confidence in the structural assignment, a critical step in the advancement of chemical and pharmaceutical research.

References

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

Scribd. Experiment 1 Instructions. [Link]

-

Emerald Cloud Lab. ExperimentIRSpectroscopy Documentation. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Mustansiriyah University. College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

Emerald Cloud Lab. ExperimentMassSpectrometry Documentation. [Link]

-

ACS Publications. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Quora. What is the process involved in performing a mass spectrometry experiment? [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

Royal Society of Chemistry. Experimental section General. [Link]

-

Chemistry LibreTexts. 4.3: Mass Spectrometry. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

University of Canterbury. Infrared Spectroscopy. [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

A Comprehensive Technical Guide to the Synthesis of 1-Substituted-5-Bromo-2-Pyridones: Strategies and Mechanistic Insights for Pharmaceutical Research

The 1-substituted-5-bromo-2-pyridone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this valuable class of compounds, focusing on the strategic and mechanistic considerations essential for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-Bromo-2-Pyridone Core

The bromine atom at the 5-position is not merely a placeholder; it is a strategic functional handle that unlocks a vast chemical space for further molecular elaboration. It serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties.[6] This late-stage functionalization capability is invaluable in the generation of compound libraries for lead optimization.

Part 1: N-Alkylation of 5-Bromo-2-Pyridone: Navigating the N- vs. O-Selectivity Challenge

The alkylation of 5-bromo-2-pyridone is a fundamental transformation that introduces substituents at the nitrogen atom. However, the ambident nucleophilic nature of the pyridone ring, which exists in equilibrium with its 2-hydroxypyridine tautomer, presents a significant challenge: the competition between N-alkylation and O-alkylation.[7][8] The desired outcome is typically N-alkylation to yield the 1-substituted-5-bromo-2-pyridone.

Direct N-Alkylation with Alkyl Halides

Direct alkylation using a base and an alkyl halide is a common approach. The choice of base, solvent, and alkylating agent profoundly influences the N/O selectivity.[9][10]

Mechanistic Considerations:

The reaction proceeds via the deprotonation of 5-bromo-2-pyridone to form the pyridonate anion. This anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms. Harder electrophiles (e.g., from alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (e.g., from alkyl iodides) favor the softer nitrogen atom. The solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO typically favor N-alkylation.[11]

Experimental Protocol: General Procedure for Direct N-Alkylation

-

To a solution of 5-bromo-2-pyridone (1.0 eq) in anhydrous DMF, add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes or until gas evolution ceases.

-

Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation

| Alkylating Agent | Base | Solvent | Predominant Product |

| Benzyl Bromide | K₂CO₃ | DMF | N-Alkylation[12] |

| Methyl Iodide | NaH | THF | Mixture of N- and O-Alkylation |

| Isopropyl Iodide | CsF | DMF | O-Alkylation[7] |

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative for the N-alkylation of 5-bromo-2-pyridone with primary and secondary alcohols.[13] This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter.[13] However, like direct alkylation, it can also yield a mixture of N- and O-alkylated products.[7][14][15]

Mechanistic Pathway:

The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The pyridone then acts as a nucleophile, attacking the activated alcohol.

Caption: Simplified workflow of the Mitsunobu reaction for pyridone alkylation.

Experimental Protocol: General Procedure for Mitsunobu N-Alkylation

-

To a solution of 5-bromo-2-pyridone (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the N- and O-alkylated products.

Part 2: N-Arylation of 5-Bromo-2-Pyridone: Forging the C-N Bond

The introduction of an aryl or heteroaryl substituent at the nitrogen atom is a key transformation in the synthesis of many biologically active molecules. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[16] Modern variations of this reaction often employ ligands to improve efficiency and broaden the substrate scope, allowing the reaction to proceed under milder conditions.[17][18]

Mechanistic Insights:

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst undergoes oxidative addition with the aryl halide, followed by coordination of the pyridonate anion and subsequent reductive elimination to form the N-arylated product.

Caption: Catalytic cycle for the copper-catalyzed N-arylation of 2-pyridones.

A particularly mild and efficient method involves the use of diaryliodonium salts as the arylating agent in the presence of a copper catalyst.[19][20][21][22] This approach often proceeds at room temperature with high yields.[22]

Experimental Protocol: Copper-Catalyzed N-Arylation with a Diaryliodonium Salt [22]

-

To a mixture of 5-bromo-2-pyridone (1.0 eq) and the diaryliodonium salt (1.1 eq) in toluene, add CuCl (10 mol%) and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product by column chromatography.

Table 2: Comparison of Copper-Catalyzed N-Arylation Methods

| Arylating Agent | Catalyst System | Temperature | Key Advantages |

| Aryl Halide | CuI / Ligand | High Temp. | Readily available arylating agents.[16] |

| Arylboronic Acid | Cu(OAc)₂ / Base | Moderate Temp. | Good functional group tolerance.[23] |

| Diaryliodonium Salt | CuCl / Base | Room Temp. | Mild conditions, rapid reaction.[19][22] |

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[24][25] It is widely used for the N-arylation of a broad range of amines, including pyridones.[26] The choice of palladium precursor, ligand, and base is critical for a successful transformation.[27]

Mechanistic Overview:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the pyridonate, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[24][28]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 5-bromo-2-pyridone (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Characterization

The synthesized 1-substituted-5-bromo-2-pyridones are typically characterized by standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the structure and regiochemistry of the substitution. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

Conclusion

The synthesis of 1-substituted-5-bromo-2-pyridones is a well-established yet evolving field, with multiple robust methodologies available to the synthetic chemist. The choice of a particular synthetic route depends on several factors, including the nature of the desired substituent, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions to achieve the desired N-selectivity and high yields. The methods outlined in this guide provide a solid foundation for the efficient construction of this important class of molecules, thereby facilitating the advancement of drug discovery and development programs.

References

-

Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link][19][20]

-

PubMed. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link][21]

-

ResearchGate. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

-

ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link][23]

-

Organic Chemistry Portal. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link][22]

-

Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link][14]

-

ResearchGate. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link][7]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link][6]

-

ResearchGate. (n.d.). ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. [Link][15]

-

AMiner. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. [Link][8]

-

ResearchGate. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link][9]

-

ResearchGate. (n.d.). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. [Link][17]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link][26]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link][27]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][28]

-

Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link][4]

-

Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link][10]

-

ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][18]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link][25]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link][12]

-

ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

-

PubMed Central. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Royal Society of Chemistry. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. [Link]

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

-

Organic Syntheses Procedure. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]

-

Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link][1]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-